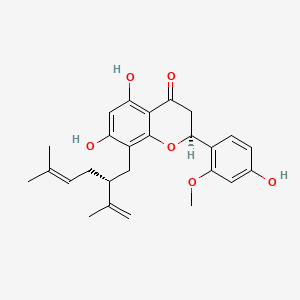

leachianone A

説明

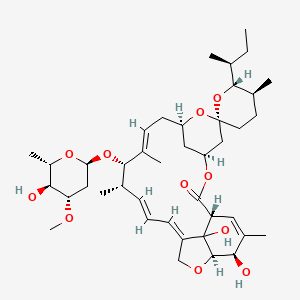

Leachianone A is a trihydroxyflavanone that is a (2S)-flavanone substituted by a lavandulyl group at position 8, hydroxy groups at positions 5, 7 and 4’, and a methoxy group at position 2’. It is isolated from the roots of Sophora flavescens and Sophora leachiana and exhibits antineoplastic and antimalarial activity .

Molecular Structure Analysis

The molecular formula of leachianone A is C26H30O6 . The structure includes a lavandulyl group at position 8, hydroxy groups at positions 5, 7 and 4’, and a methoxy group at position 2’ .Physical And Chemical Properties Analysis

Leachianone A has a molecular weight of 438.5 g/mol . The density is 1.2±0.1 g/cm3, the boiling point is 649.7±55.0 °C at 760 mmHg, and the vapour pressure is 0.0±2.0 mmHg at 25°C .科学的研究の応用

Leachianone A is a flavonoid compound with a variety of scientific research applications. Below is a comprehensive analysis focusing on six unique applications:

Apoptosis Induction

Leachianone A has been shown to induce apoptosis, which is the process of programmed cell death crucial for maintaining healthy tissue homeostasis. It affects both extrinsic and intrinsic pathways, impacting caspase activation and the degradation of key cellular components .

Anti-inflammatory Activity

This compound exhibits anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation. It has been observed to inhibit the production of nitric oxide in cells, indicating its potential utility in inflammatory diseases .

Anti-malarial Potential

Leachianone A has shown promise as an anti-malarial agent. Malaria is a life-threatening disease caused by parasites that are transmitted to people through the bites of infected mosquitoes. The anti-malarial properties of leachianone A could lead to new treatments for this disease .

Cytotoxicity Against Cancer Cells

It has demonstrated cytotoxic effects against cancer cells, such as HepG2 liver cancer cells, by decreasing precursor caspase-3 levels and affecting other molecules involved in cell survival .

Anti-ulcer Effects

Leachianone A possesses anti-ulcer properties, suggesting it could be used to develop treatments for ulcers .

Cardiac Arrhythmia Management

The compound has been associated with anti-arrhythmic effects, which could help manage irregular heartbeats .

Safety And Hazards

特性

IUPAC Name |

(2S)-5,7-dihydroxy-2-(4-hydroxy-2-methoxyphenyl)-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O6/c1-14(2)6-7-16(15(3)4)10-19-20(28)12-21(29)25-22(30)13-24(32-26(19)25)18-9-8-17(27)11-23(18)31-5/h6,8-9,11-12,16,24,27-29H,3,7,10,13H2,1-2,4-5H3/t16-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLTPWCZXKJSORQ-GYCJOSAFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=C(C=C(C=C3)O)OC)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC[C@H](CC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=C(C=C(C=C3)O)OC)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801317729 | |

| Record name | Leachianone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

leachianone A | |

CAS RN |

97938-31-3 | |

| Record name | Leachianone A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97938-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leachianone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Oxabicyclo[2.2.1]heptane-2-carboxylicacid,3-nitro-,methylester,(endo,endo)-(9CI)](/img/structure/B562311.png)

![4-Methyl-5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaene](/img/structure/B562319.png)

![3,4-Dihydropyrimido[5,4-d]pyrimidine](/img/structure/B562323.png)

![5-Benzyloxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridinyl)methyl]thio}-1-benzimidazole](/img/structure/B562325.png)

![5-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B562326.png)